The synthesis of AMG-131 besylate involves several organic chemistry techniques that are tailored to produce the compound with high purity and yield. The synthetic pathway typically includes the following steps:
The detailed technical aspects of the synthesis can be found in patent literature, which outlines various methods and conditions for achieving optimal results .
AMG-131 besylate has a complex molecular structure characterized by its unique arrangement of atoms which contributes to its biological activity. The molecular formula is , and it features a sulfonamide group which plays a critical role in its interaction with biological targets.
AMG-131 besylate undergoes various chemical reactions that are significant for its pharmacological activity. The primary reaction involves its binding to the peroxisome proliferator-activated receptor gamma, where it acts as a modulator rather than a full agonist:
The mechanism of action of AMG-131 besylate involves its selective modulation of peroxisome proliferator-activated receptor gamma:
The physical and chemical properties of AMG-131 besylate are essential for understanding its behavior in biological systems:
AMG-131 besylate has significant applications in scientific research and clinical settings:
AMG-131 besylate (also designated INT131 or T-0903131) functions as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) through its unique partial agonism profile. Unlike thiazolidinedione (TZD) full agonists (e.g., rosiglitazone, pioglitazone), which indiscriminately activate all PPARγ-mediated transcriptional pathways, AMG-131 besylate recruits a distinct subset of nuclear receptor coregulators. This differential recruitment underpins its dissociated pharmacology:
Table 1: Coregulator Recruitment Profiles of AMG-131 vs. Rosiglitazone
Coregulator | Function | AMG-131 Recruitment | Rosiglitazone Recruitment |
---|---|---|---|
DRIP205/Med1 | Insulin sensitivity genes | +++ | +++ |
C/EBPα | Adipogenesis | + | +++ |
TIF2 | Lipid storage | + | +++ |
NCoR | Corepressor complex | Retained | Displaced |
This selective coactivator binding shifts the dose-response curve for insulin sensitization away from that of adverse effects, creating a therapeutic window unattainable with TZDs [1] [4].
The molecular interactions between AMG-131 besylate and the PPARγ ligand-binding domain (LBD) define its SPPARM activity. X-ray crystallography reveals key distinctions from TZD full agonists:
Table 2: Key Ligand-Binding Domain Interactions of AMG-131
PPARγ Residue | Interaction Type | Role in Activation |
---|---|---|
Phe363 | Hydrophobic contact | Stabilizes Ω groove binding |
Phe282 | Van der Waals forces | Anchors ligand in pocket |
Leu340 | Hydrophobic contact | Modulates H12 positioning |
Tyr473 (H12) | No direct H-bond | Prevents full agonism |
This distinct binding mode enables selective modulation of PPARγ-dependent gene networks [4] [8].
AMG-131 besylate activates a subset of PPARγ target genes essential for systemic insulin sensitivity while sparing those linked to adverse effects:
Transcriptomic analyses confirm AMG-131 besylate activates <50% of TZD-responsive genes. Insulin-sensitizing genes (ADIPOQ, FGF21) show robust induction, while lipogenic genes (FABP4, PLIN1) remain unaffected [1] [6].
A hallmark of AMG-131 besylate is its antagonism of PPARγ-driven pathways linked to TZD side effects:
Table 3: Gene Network Modulation by AMG-131
Gene Network | Key Genes | AMG-131 Effect | Physiological Outcome |
---|---|---|---|
Lipid Storage | FABP4, SREBF1, DGAT2 | ↓↓↓ | Reduced adipogenesis |
Sodium Retention | SCNN1A, SCNN1B | ↓ | Avoided edema |
Insulin Sensitivity | ADIPOQ, GLUT4, FGF21 | ↑↑↑ | Improved glucose disposal |
This selective gene antagonism is driven by AMG-131’s inability to displace corepressors (e.g., NCoR) from PPARγ at pro-adipogenic loci, thereby blunting transcriptional activation [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7